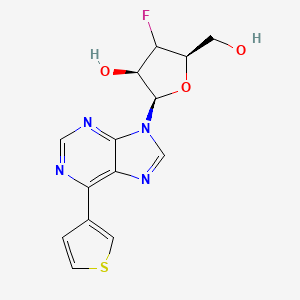
Hbv-IN-25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hbv-IN-25 is a chemical compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential applications in treating hepatitis B virus (HBV) infections. This compound is part of a class of molecules designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hbv-IN-25 typically involves a multi-step organic synthesis process. The initial step often includes the formation of a core scaffold, followed by the introduction of various functional groups through a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The specific reagents and conditions used can vary, but common reagents include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction conditions. The use of high-throughput screening and process optimization ensures that the compound is produced consistently and cost-effectively.
Analyse Chemischer Reaktionen
Types of Reactions: Hbv-IN-25 can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Hbv-IN-25 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating HBV infections, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of diagnostic tools and assays for detecting HBV and monitoring treatment responses.
Wirkmechanismus
The mechanism of action of Hbv-IN-25 involves the inhibition of HBV replication. This compound targets specific viral enzymes, such as the HBV polymerase, which is essential for viral DNA synthesis. By binding to the active site of the enzyme, this compound prevents the polymerase from catalyzing the replication of the viral genome, thereby reducing the viral load in infected cells. This inhibition disrupts the viral life cycle and helps to control the infection.
Vergleich Mit ähnlichen Verbindungen
Hbv-IN-25 can be compared with other HBV inhibitors, such as:
Tenofovir: Another nucleoside analog that targets HBV reverse transcriptase and inhibits viral replication.
Lamivudine: A nucleoside analog that also inhibits HBV reverse transcriptase.
Uniqueness of this compound: this compound is unique in its specific binding affinity and inhibitory potency against HBV polymerase. Unlike some other inhibitors, it may offer a different resistance profile and potentially fewer side effects, making it a promising candidate for further development and clinical use.
By understanding the detailed properties and applications of this compound, researchers can continue to explore its potential in combating HBV infections and improving patient outcomes.
Eigenschaften
Molekularformel |
C18H14ClNO4 |
|---|---|
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
(3R)-1-(5-chloro-9-oxoxanthen-3-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H14ClNO4/c19-14-3-1-2-13-16(21)12-5-4-11(8-15(12)24-17(13)14)20-7-6-10(9-20)18(22)23/h1-5,8,10H,6-7,9H2,(H,22,23)/t10-/m1/s1 |
InChI-Schlüssel |
DHVRTFMBTRRBRG-SNVBAGLBSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1C(=O)O)C2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |
Kanonische SMILES |
C1CN(CC1C(=O)O)C2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)
![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)
![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)






![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)
